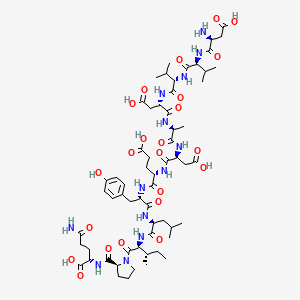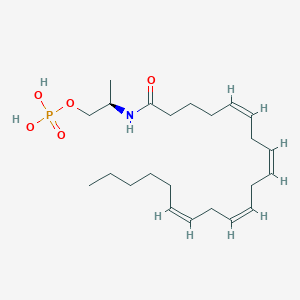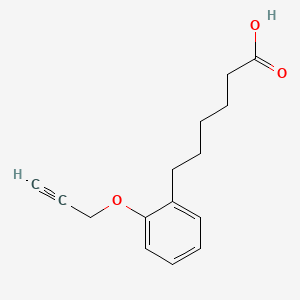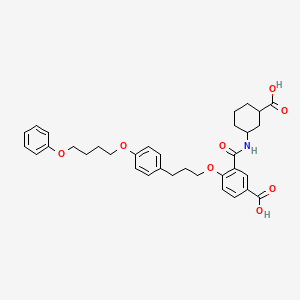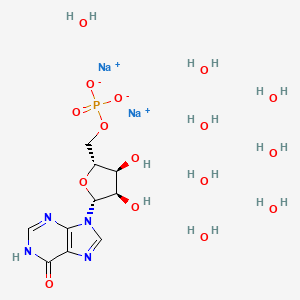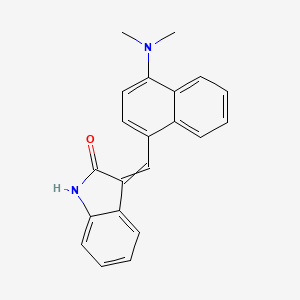
MAZ51
描述
This compound is a naphthalene derivative . It has a molecular formula of C21H18N2O, an average mass of 314.381, and a mono-isotopic mass of 314.14191 .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C21H18N2O/c1-23(2)20-12-11-14(15-7-3-4-9-17(15)20)13-18-16-8-5-6-10-19(16)22-21(18)24/h3-13H,1-2H3,(H,22,24) . This indicates the molecular structure of the compound.
科学研究应用
VEGFR3激酶抑制
MAZ51以其对VEGFR3激酶的生物活性控制而闻名。 它是一种在磷酸化和去磷酸化应用中使用的小分子抑制剂,这些过程是细胞信号传导和调控的关键过程 .
胶质瘤抗肿瘤活性
尽管this compound被合成作为VEGFR-3酪氨酸激酶的选择性抑制剂,但它已在胶质瘤中表现出抗肿瘤活性,这种活性与其抑制VEGFR-3磷酸化无关。 该化合物诱导胶质瘤细胞系发生显着的形状变化,表明其作用机制复杂 .
前列腺癌肿瘤生长抑制
this compound已被研究其对前列腺癌细胞的影响。 它抑制细胞增殖和迁移,这些是肿瘤生长和转移的重要过程。 这表明this compound在治疗前列腺癌方面具有潜力 .
肿瘤细胞凋亡诱导
除了抑制表达VEGFR-3的人类内皮细胞的增殖外,this compound还能在多种非VEGFR-3表达的肿瘤细胞系中诱导凋亡。 这表明this compound在癌症治疗中的应用范围更广,超越了其作为VEGFR-3抑制剂的作用 .
作用机制
Target of Action
The primary target of MAZ51 is the vascular endothelial growth factor receptor-3 (VEGFR-3) . VEGFR-3 is a receptor tyrosine kinase that plays a central role in lymphangiogenesis, a process involved in the formation of lymphatic vessels .
Mode of Action
This compound was originally synthesized as a selective inhibitor of VEGFR-3 tyrosine kinase . It inhibits VEGF-C-induced activation of VEGFR-3 without blocking VEGF-C-mediated stimulation of VEGFR2 .
Biochemical Pathways
This compound affects the RhoA and Akt/GSK3β signaling pathways . Treatment of glioma cells with this compound results in increased levels of phosphorylated GSK3β through the activation of Akt, as well as increased levels of active RhoA . These pathways are involved in cell proliferation, survival, and migration .
Pharmacokinetics
Its impact on bioavailability is suggested by its ability to inhibit cellular proliferation and induce g2/m phase cell cycle arrest in glioma cells .
Result of Action
Exposure of glioma cell lines to this compound causes dramatic shape changes, including the retraction of cellular protrusions and cell rounding . These changes are caused by the clustering and aggregation of actin filaments and microtubules . This compound also induces G2/M phase cell cycle arrest, leading to an inhibition of cellular proliferation, without triggering significant cell death .
Action Environment
It’s worth noting that the effects of this compound are dose- and time-dependent , suggesting that the concentration of the drug and the duration of exposure could influence its efficacy
生化分析
Biochemical Properties
MAZ51 has been shown to block the ligand-induced autophosphorylation of VEGFR-3, a receptor tyrosine kinase that plays a central role in the regulation of lymphangiogenesis . This suggests that this compound interacts with VEGFR-3 and other tyrosine kinases, potentially influencing their activity and the biochemical reactions they are involved in .
Cellular Effects
This compound has been found to cause dramatic shape changes in glioma cell lines, including the retraction of cellular protrusions and cell rounding . This suggests that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of VEGFR-3 tyrosine kinase activity, which may lead to changes in gene expression and cellular signaling . It has been suggested that this compound may also block the activity of other tyrosine kinases .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to inhibit the growth of rat mammary carcinomas
Dosage Effects in Animal Models
The effects of this compound on animal models have not been fully explored. Given its inhibitory effects on tumor growth, it is possible that different dosages of this compound could have varying effects on tumor size and progression .
Metabolic Pathways
Given its interaction with VEGFR-3 and potentially other tyrosine kinases, it is likely that this compound influences several metabolic pathways .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[[4-(dimethylamino)-1-naphthalenyl]methylidene]-1H-indol-2-one involves the condensation of 4-(dimethylamino)-1-naphthaldehyde with isatin in the presence of a base. The resulting compound is then purified to obtain the final product.", "Starting Materials": ["4-(dimethylamino)-1-naphthaldehyde", "isatin", "base (such as potassium hydroxide or sodium hydroxide)"], "Reaction": ["Step 1: Condensation of 4-(dimethylamino)-1-naphthaldehyde with isatin in the presence of a base to form the intermediate compound", "Step 2: Purification of the intermediate compound to obtain the final product 3-[[4-(dimethylamino)-1-naphthalenyl]methylidene]-1H-indol-2-one"] } | |
| 163655-37-6 | |
分子式 |
C21H18N2O |
分子量 |
314.4 g/mol |
IUPAC 名称 |
(3Z)-3-[[4-(dimethylamino)naphthalen-1-yl]methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C21H18N2O/c1-23(2)20-12-11-14(15-7-3-4-9-17(15)20)13-18-16-8-5-6-10-19(16)22-21(18)24/h3-13H,1-2H3,(H,22,24)/b18-13- |
InChI 键 |
VFCXONOPGCDDBQ-AQTBWJFISA-N |
手性 SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)/C=C\3/C4=CC=CC=C4NC3=O |
SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)C=C3C4=CC=CC=C4NC3=O |
规范 SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)C=C3C4=CC=CC=C4NC3=O |
外观 |
A crystalline solid |
纯度 |
≥95% |
储存 |
Room Temperature |
同义词 |
MAZ51; 3-[[4-(Dimethylamino)-1-naphthalenyl]methylene]-1,3-dihydro-2H-indol-2-one; |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does MAZ51 always inhibit VEGFR-3 phosphorylation?
A2: Surprisingly, this compound doesn't always inhibit VEGFR-3 phosphorylation. In some glioma cells, it actually increased VEGFR-3 tyrosine phosphorylation. [] Further research confirmed that this compound's anti-proliferative activity in those cells was independent of VEGFR-3 phosphorylation inhibition. []
Q2: What is the impact of this compound on tumor growth in vivo?
A3: this compound demonstrates significant antitumor activity in vivo. Studies show it effectively inhibits the growth of rat mammary carcinomas, suggesting both direct tumor growth inhibition and interference with tumor-host interactions. []
Q3: How does this compound affect prostate cancer cells?
A4: In prostate cancer, particularly the aggressive PC-3 cell line, this compound demonstrates anti-cancer effects. These cells exhibit high VEGFR-3 expression, and this compound effectively inhibits their proliferation, migration, and VEGF-C-induced migration. [] In vivo studies using a xenograft mouse model confirmed that this compound blocks tumor growth of PC-3 cells, highlighting its potential as a therapeutic target in prostate cancer. []
Q4: What role does this compound play in acute kidney injury?
A6: Research using this compound in a cisplatin-induced nephrotoxicity model revealed an unexpected protective role for lymphangiogenesis in this context. This compound treatment worsened kidney damage, increased apoptosis, inflammation, and upregulated intrarenal phospho-NF-kB, phospho-JNK, and IL-6 compared to controls. [] This suggests that de novo lymphangiogenesis might have a protective role in cisplatin nephrotoxicity. Notably, this compound also caused vascular damage and altered endothelial marker expression, indicating potential off-target effects on the vasculature during cisplatin nephrotoxicity. []
Q5: How does this compound interact with chemotherapeutic agents in cancer treatment?
A7: Combining this compound with chemotherapy shows promise in specific cancer contexts. For instance, in ovarian cancer, VEGFR3 inhibition via this compound downregulates BRCA1 and BRCA2 expression, sensitizing resistant cell lines with reverted BRCA2 mutations to chemotherapy. [] Similarly, in a drug-resistant mammary tumor model, sequential treatment with docetaxel followed by this compound significantly reduced tumor growth and weight compared to single-agent treatment, highlighting the potential of combination therapy. []
Q6: Are there any biomarkers associated with this compound efficacy?
A8: While specific biomarkers for this compound efficacy are still under investigation, research suggests potential candidates. For example, in acute myeloid leukemia (AML), high cytosolic FLT4 expression, potentially driven by internalization, is linked to refractory disease and could serve as a potential biomarker for this compound responsiveness. []
Q7: What is the role of the VEGF-C/VEGFR-3 axis in oral squamous cell carcinoma?
A9: Research using SAS cells, an oral squamous carcinoma cell line, highlights the importance of the VEGF-C/FLT-4 autocrine loop in tumor progression. Inhibiting this loop with a dominant-negative FLT-4 or this compound suppressed tumor growth, lymphangiogenesis, and VEGF-C expression in vitro and in vivo. [] This suggests targeting tumor cell-associated FLT-4 and the VEGF-C/FLT-4 autocrine loop as potential therapeutic strategies in oral squamous cell carcinoma. []
Q8: What are the limitations of using this compound in research?
A11: Despite showing promise in preclinical settings, this compound has limitations. Research suggests potential off-target effects, particularly on the vasculature, as observed in the cisplatin nephrotoxicity model. [] Additionally, its efficacy appears context-dependent, with varying impacts on lymphangiogenesis and tumor growth depending on the specific disease model and experimental conditions. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide;4-methylbenzenesulfonic acid](/img/structure/B560333.png)
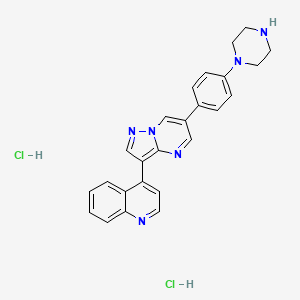

![2-(3-(Azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethyl-3,5-dihydrodibenzo[b,e]silin-10-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate](/img/structure/B560341.png)
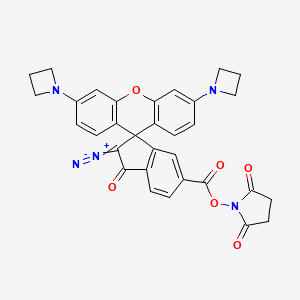
![2-[4-[[4,6-Bis[4-[2-(trimethylazaniumyl)ethoxycarbonyl]phenoxy]-1,3,5-triazin-2-yl]oxy]benzoyl]oxyethyl-trimethylazanium;triiodide](/img/structure/B560347.png)

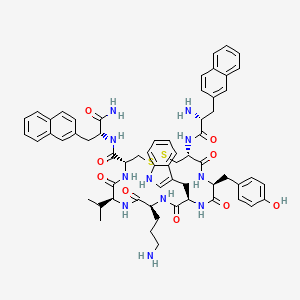
![8-bromo-guanosinecyclic3',5'-[(R)-(hydrogenphosphorothioate)],monosodiumsalt](/img/structure/B560352.png)
